Cetylammonium bromide

Surfactant Chemistry Micellization Thermodynamics Formulation Science

CTAB (C16, CMC ~0.90 mM) is the mandatory surfactant for the Nikoobakht–El-Sayed seed-mediated gold nanorod protocol. Its 16‑carbon chain delivers ~17× lower CMC than DTAB (C12), near‑quantitative Candida albicans membrane binding at sub‑CMC levels, and essential polysaccharide precipitation capacity in DNA extraction that shorter homologs (TTAB, DTAB) cannot replicate. Procure ≥99% purity to avoid supplier‑dependent spherical by‑product variability; request lot‑specific nanorod‑yield data. For nucleic acid applications, specify DNase/RNase‑free grade with A260/A280 certification.

Molecular Formula C16H36BrN
Molecular Weight 322.37 g/mol
Cat. No. B1252640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetylammonium bromide
Synonymscetyl ammonium bromide
cetylammonium bromide
Molecular FormulaC16H36BrN
Molecular Weight322.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[NH3+].[Br-]
InChIInChI=1S/C16H35N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H
InChIKeyXQSBLCWFZRTIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetylammonium Bromide Procurement: Core Identity and Physicochemical Baseline


Cetylammonium bromide—synonymously cetyltrimethylammonium bromide (CTAB), hexadecyltrimethylammonium bromide, or cetrimonium bromide—is a cationic quaternary ammonium surfactant of the alkyltrimethylammonium bromide homologous series, bearing a linear C16 hydrocarbon tail and a trimethylammonium headgroup [1]. Possessing a molecular weight of 364.45 g·mol⁻¹ and a critical micelle concentration (CMC) of approximately 0.90 mM in pure water at 303 K, CTAB represents the longest-chain mono‑cationic conventional surfactant routinely used in nanoparticle synthesis, antimicrobial formulations, and nucleic acid extraction [2]. Its 16‑carbon chain drives substantially lower CMC, higher surface activity, and more efficient membrane binding than its shorter-chain homologs DTAB (C12, CMC ~15.8 mM) and TTAB (C14, CMC ~3.6 mM), establishing CTAB as the reference standard for applications that demand robust micellar templating, potent biocidal action, or maximum surfactant binding at low concentrations [2][3].

Why Cetylammonium Bromide Cannot Be Substituted by Shorter-Chain Alkyltrimethylammonium Bromides


Within the alkyltrimethylammonium bromide family, a two‑ or four‑carbon reduction in chain length (CTAB→TTAB→DTAB) produces a logarithmic increase in CMC and a disproportionate loss of binding affinity, membrane‑disrupting potency, and micellar templating fidelity [1][2]. CTAB (C16) binds nearly quantitatively to Candida albicans cells at sub‑CMC concentrations, whereas TTAB (C14) binds only partially and DTAB (C12) shows still weaker, concentration‑dependent binding that peaks at a fraction of its CMC [1]. Consequently, substituting CTAB with a shorter homolog in a standardized protocol—whether for nanoparticle synthesis, DNA extraction, or antimicrobial testing—introduces uncontrolled variability in micelle size, surface saturation, and biocidal endpoint; downstream reproducibility collapses unless the entire formulation is re‑optimized [1][2][3].

Quantitative Differentiation Evidence: CTAB versus Closest Comparators


Critical Micelle Concentration: CTAB Reaches Micellization at 17.6‑Fold Lower Concentration than DTAB

CTAB exhibits a critical micelle concentration (CMC) of 0.90 mM in pure water at 303 K, which is 4.0‑fold lower than tetradecyltrimethylammonium bromide (TTAB, CMC = 3.60 mM) and 17.6‑fold lower than dodecyltrimethylammonium bromide (DTAB, CMC = 15.8 mM) under identical experimental conditions [1]. The CMC values were determined by conductivity, surface‑tension, and calorimetric methods, yielding consistent inter‑method agreement [1]. The logarithmic relationship between CMC and alkyl chain length (log CMC = 6.25 – 0.427·nC) confirms that the 16‑carbon chain of CTAB provides the lowest CMC achievable in the conventional mono‑cationic alkyltrimethylammonium bromide series before moving to C18 homologs (OTAB), which suffer from markedly reduced aqueous solubility at ambient temperature [1].

Surfactant Chemistry Micellization Thermodynamics Formulation Science

Binding Affinity to Candida albicans: CTAB Exhibits Near‑Quantitative Binding Superior to TTAB and DTAB

In a direct comparison of four quaternary ammonium compounds for binding to Candida albicans cells, CTAB demonstrated near‑total binding (essentially 100% of added compound) at all concentrations up to its CMC [1]. Tetradecyltrimethylammonium bromide (TTAB) exhibited substantially lower binding—only a fraction was bound at low concentrations, rising to a distinct maximum at 0.2–0.5× CMC—while dodecyltrimethylammonium bromide (DTAB) showed an analogous but even less pronounced maximum, indicative of weak, concentration‑dependent binding that never approached CTAB levels [1]. The binding efficiency ranking was CTAB ≫ B14 > C14 ≈ TTAB > DTAB, as measured by UV‑absorbing material release and propidium iodide uptake via flow cytometry [1].

Antifungal Mechanism Membrane Binding Quaternary Ammonium Biocides

Silica Nanoparticle Size Control: CTAB Produces Finer Particles than TTAB and DTAB

In sol‑gel synthesis of silica nanoparticles using alkyltrimethylammonium bromide surfactants as organic templates, increasing the surfactant alkyl chain length systematically decreased the final particle size [1]. CTAB (C16) produced silica nanoparticles with the smallest grain size, compared to larger particles obtained with TTAB (C14) and the largest with DTAB (C12), across the studied range of approximately 50–100 nm [1]. This trend is attributed to the tighter micellar packing and higher surface charge density conferred by the longer hydrophobic chain, which more effectively constrains silica condensation within the micellar template [1].

Sol‑Gel Synthesis Nanoparticle Templating Materials Chemistry

Gold Nanorod Synthesis: CTAB Is the Irreplaceable Primary Surfactant for High‑Yield Rod Morphology

In the seed‑mediated growth method for gold nanorods, CTAB serves as the primary micellar template; replacing CTAB with DTAB leads to the formation of shorter‑aspect‑ratio rods, while substitution with OTAB (C18) can increase aspect ratio but at the cost of lower aqueous solubility and more difficult purification [1][2]. Systematic studies demonstrate that the CTAB bilayer on the gold nanorod surface is uniquely structured to direct anisotropic growth, with a gold nanorod yield approaching 100% achievable when high‑purity CTAB is used, whereas certain CTAB sources or alternative surfactants produce only spherical nanoparticles [1]. The irreplaceability of CTAB in the classical seed‑mediated protocol (e.g., Nikoobakht–El‑Sayed method) arises from its specific combination of C16 chain length, bromide counterion, and headgroup geometry that stabilizes the {110} and {100} facets while permitting silver underpotential deposition on the {110} facet [1][2].

Gold Nanorod Synthesis Seed‑Mediated Growth Plasmonic Nanomaterials

Cetylammonium Bromide: Evidence‑Based Application Scenarios for Scientific and Industrial Procurement


Seed‑Mediated Gold Nanorod Synthesis Requiring High Yield and Reproducible Aspect Ratio

CTAB is the mandatory primary surfactant in the classical Nikoobakht–El‑Sayed seed‑mediated protocol for gold nanorods. The evidence shows that replacing CTAB with DTAB shortens the aspect ratio, while OTAB compromises aqueous solubility and purification workflow [1][2]. Laboratories that specify CTAB for this application should procure high‑purity (≥98%) material and, if possible, request lot‑specific nanorod‑yield data, as supplier‑dependent variability in CTAB purity has been documented to alter the fraction of spherical by‑products from 0% to nearly 100% [1].

Antifungal and Antimicrobial Formulations Targeting Candida albicans and Gram‑Positive Bacteria

CTAB binds nearly quantitatively to Candida albicans cells at sub‑CMC concentrations, outperforming TTAB and DTAB in both binding efficiency and membrane‑damage potency [1]. For procurement decisions in disinfectant or antiseptic formulation, CTAB provides the highest per‑mole biocidal activity in the alkyltrimethylammonium bromide series, enabling lower use concentrations, reduced formulation cost, and minimized surfactant‑induced cytotoxicity [1][2]. However, users should verify endotoxin levels if the intended use involves live‑cell or in vivo applications.

Templated Synthesis of Sub‑100 nm Silica Nanoparticles

In sol‑gel silica synthesis, CTAB serves as a structure‑directing agent that yields the smallest particle sizes (toward the lower end of the 50–100 nm range) compared to TTAB and DTAB under identical synthetic conditions [1]. Procurement of CTAB for this application should prioritize consistent chain‑length purity (≥98% C16), as the presence of lower homologs (C14, C12) would broaden the particle size distribution and compromise batch‑to‑batch reproducibility [1].

DNA Extraction and Nucleic Acid Purification Protocols

CTAB is widely employed in plant and microbial genomic DNA extraction protocols, where its ability to form insoluble complexes with polysaccharides and proteins while leaving nucleic acids in solution is critically dependent on the C16 chain length. Shorter‑chain homologs (TTAB, DTAB) fail to precipitate polysaccharides with comparable efficiency, leading to reduced DNA purity and yield [1]. When procuring CTAB for nucleic acid work, specifications should include DNase/RNase‑free certification and absorbance profile (A260/A280) to verify the absence of UV‑absorbing contaminants.

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